molecular formula C19H14BrN5O2 B12629943 N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide

N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide

Cat. No.: B12629943
M. Wt: 424.3 g/mol
InChI Key: NLORBCWSVNVXLE-UHFFFAOYSA-N
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Description

N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, along with appropriate catalysts and temperature control to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
  • 2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide stands out due to its unique combination of structural features, including the triazolo ring and the pyridazinyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H14BrN5O2

Molecular Weight

424.3 g/mol

IUPAC Name

N-[4-[[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]acetamide

InChI

InChI=1S/C19H14BrN5O2/c1-12(26)21-15-6-8-16(9-7-15)27-18-11-10-17-22-23-19(25(17)24-18)13-2-4-14(20)5-3-13/h2-11H,1H3,(H,21,26)

InChI Key

NLORBCWSVNVXLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Origin of Product

United States

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